molecular formula C9H10ClNO3 B8570711 2-(2-Chloro-6-methoxyphenyl)-2-hydroxyacetamide

2-(2-Chloro-6-methoxyphenyl)-2-hydroxyacetamide

Cat. No. B8570711
M. Wt: 215.63 g/mol
InChI Key: YUJYVSIJMJJPLB-UHFFFAOYSA-N
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Patent
US04399296

Procedure details

2-(2-Chloro-6-methoxyphenyl)-2-formoxyacetamide (10 g.) was dissolved in 50 ml. of ethyl acetate by brief warming. The resulting solution was equilibrated with 30 ml. of saturated sodium bicarbonate by stirring for 30 minutes. The ethyl acetate layer was separated, dried over anhydrous magnesium sulfate, treated with activated carbon, filtered through a bed of diatomaceous earth and concentrated in vacuo to a foam. Trituration with hexane gave 2-(2-chloro-6-methoxyphenyl)-2-hydroxyacetamide [6.7 g., pnmr/CDCl3 /delta: 7.9 ppm peak gone, includes 2 doublets between 5.1 and 5.9 ppm (OH--CH splitting) which collapse to a singlet at 5.6 ppm (CH) on D2O exchange].
Name
2-(2-Chloro-6-methoxyphenyl)-2-formoxyacetamide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[C:3]=1[CH:10]([O:14]C=O)[C:11]([NH2:13])=[O:12].C(=O)(O)[O-].[Na+]>C(OCC)(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[C:3]=1[CH:10]([OH:14])[C:11]([NH2:13])=[O:12] |f:1.2|

Inputs

Step One
Name
2-(2-Chloro-6-methoxyphenyl)-2-formoxyacetamide
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)OC)C(C(=O)N)OC=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
ADDITION
Type
ADDITION
Details
treated with activated carbon
FILTRATION
Type
FILTRATION
Details
filtered through a bed of diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a foam

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)OC)C(C(=O)N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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